molecular formula C13H18N6O2 B2369606 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide CAS No. 2034295-59-3

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide

Cat. No.: B2369606
CAS No.: 2034295-59-3
M. Wt: 290.327
InChI Key: OLCWRWRNHPOGII-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidin-3-yl group via an 8-position bond. The pyrrolidine nitrogen is further substituted with a 2-ethoxyacetamide moiety. Its design emphasizes balanced lipophilicity (from the ethoxy group) and hydrogen-bonding capacity (from the acetamide), which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

2-ethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-2-21-8-11(20)16-10-3-5-18(7-10)12-13-17-15-9-19(13)6-4-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWRWRNHPOGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCN(C1)C2=NC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide typically involves multiple steps. One common method includes the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another approach involves the transition-metal-free strategy, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is structurally distinct from analogues reported in recent patent applications, which primarily differ in:

Core Modifications : Some analogues incorporate fused rings (e.g., 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine) .

Substituent Diversity: Variations in sulfonamide, cyano, trifluoroethyl, or cyclopropyl groups dominate the literature .

Heterocycle Linkage : Piperidine, cyclopentane, or piperazine rings replace pyrrolidine in some cases .

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Key Features Reference
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide [1,2,4]Triazolo[4,3-a]pyrazine Pyrrolidin-3-yl, 2-ethoxyacetamide Ethoxyacetamide enhances solubility; pyrrolidine optimizes steric fit N/A
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Fused pyrrolo-triazolo-pyrazine Cyclobutylmethyl, cyanoacetamide Increased rigidity from fused core; cyano group may improve potency
(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Fused pyrrolo-triazolo-pyrazine Cyclopropylsulfonyl, pyrrolidin-3-ylmethyl Sulfonamide group enhances metabolic stability; fused core may restrict conformational flexibility
N-((3R,5R)-1-Acetyl-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Fused pyrrolo-triazolo-pyrazine Acetyl, cyclopropanesulfonamide Acetyl group reduces basicity; cyclopropane sulfonamide improves selectivity
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol [1,2,4]Triazolo[4,3-a]pyrazine Piperidin-3-ol Hydroxyl group increases polarity; piperidine alters ring geometry

Functional Group Analysis

  • 2-Ethoxyacetamide vs. However, sulfonamides often exhibit stronger hydrogen-bonding interactions with targets .
  • Pyrrolidine vs. Piperidine/Piperazine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) may confer better steric compatibility with certain binding pockets. Piperazine derivatives (e.g., 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride ) introduce additional basic centers, altering pharmacokinetic profiles.
  • Cyclopropane and Fluorine Substituents : Compounds like [(3R,5R)-1-(2,2-difluoroethyl)-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl]-amide leverage fluorine’s electronegativity for enhanced membrane permeability and metabolic stability.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C15H16N8O2
Molecular Weight 340.34 g/mol
CAS Number 2034296-09-6
Physical State Solid (powder)

The compound features a complex structure characterized by the presence of a triazolo[4,3-a]pyrazine ring and a pyrrolidine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazolo[4,3-a]pyrazine ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, while the ethoxyacetamide group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that they displayed moderate to strong activity against bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundBacterial StrainFungal StrainActivity Level
N-(1-[1,2,4]triazolo[4,3-a]pyrazin)E. coliCandida albicansModerate
N-(substituted phenyl)Staphylococcus aureusAspergillus nigerStrong

Antioxidant Properties

Another area of interest is the antioxidant potential of this compound. Similar triazole derivatives have been shown to protect cellular components from oxidative stress. A study on thieno[2,3-c]pyrazole compounds indicated that they could mitigate oxidative damage in erythrocytes exposed to toxins:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
Toxin Exposure40.3 ± 4.87
Toxin + Triazole Compound12 ± 1.03

This suggests that this compound may have protective effects against oxidative damage.

Study on Anticancer Activity

A recent study focused on the anticancer properties of triazole derivatives similar to this compound. The study demonstrated that these compounds inhibited cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings indicate potential for further development as anticancer agents.

Q & A

Q. Tables for Key Data

Parameter Method Example Data Reference
Synthetic Yield OptimizationSolvent Screening (DMF vs. THF)Yield: 72% (DMF) vs. 45% (THF)
LogP DeterminationShake-Flask + HPLCLogP = 2.8 (pH 7.4)
Kinase Inhibition (IC₅₀)ADP-Glo™ AssayIC₅₀ = 12 nM (CDK2)
Metabolic Stability (t₁/₂)Liver Microsome Incubationt₁/₂ = 28 min (Human)

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